molecular formula C17H28ClNO3 B3991563 1-[cyclohexyl(methyl)amino]-3-(4-methoxyphenoxy)-2-propanol hydrochloride

1-[cyclohexyl(methyl)amino]-3-(4-methoxyphenoxy)-2-propanol hydrochloride

Cat. No.: B3991563
M. Wt: 329.9 g/mol
InChI Key: OQGBXWGQOCSQMI-UHFFFAOYSA-N
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Description

1-[cyclohexyl(methyl)amino]-3-(4-methoxyphenoxy)-2-propanol hydrochloride is a chemical compound that belongs to the class of beta-blockers. Beta-blockers are commonly used in the treatment of cardiovascular diseases, such as hypertension and arrhythmias. This compound is characterized by its complex structure, which includes a cyclohexyl group, a methoxyphenoxy group, and a propanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[cyclohexyl(methyl)amino]-3-(4-methoxyphenoxy)-2-propanol hydrochloride typically involves multiple steps:

    Formation of the Propanol Backbone: The initial step involves the preparation of the propanol backbone through a reaction between an appropriate alcohol and an alkyl halide under basic conditions.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced via an etherification reaction, where a phenol derivative reacts with an alkyl halide in the presence of a base.

    Cyclohexyl Group Addition: The cyclohexyl group is added through a nucleophilic substitution reaction, where a cyclohexylamine reacts with the intermediate compound.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[cyclohexyl(methyl)amino]-3-(4-methoxyphenoxy)-2-propanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[cyclohexyl(methyl)amino]-3-(4-methoxyphenoxy)-2-propanol hydrochloride has several scientific research applications:

    Chemistry: It is used as a model compound in studies of beta-blocker synthesis and reactivity.

    Biology: The compound is studied for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Research focuses on its potential therapeutic uses in treating cardiovascular diseases and its pharmacokinetics and pharmacodynamics.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control.

Mechanism of Action

The mechanism of action of 1-[cyclohexyl(methyl)amino]-3-(4-methoxyphenoxy)-2-propanol hydrochloride involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it effective in treating hypertension and arrhythmias.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another beta-blocker with a similar mechanism of action but different chemical structure.

    Atenolol: A beta-blocker with a similar therapeutic use but differing in its pharmacokinetic properties.

    Metoprolol: Shares a similar mechanism but has different metabolic pathways and side effect profiles.

Uniqueness

1-[cyclohexyl(methyl)amino]-3-(4-methoxyphenoxy)-2-propanol hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its cyclohexyl group and methoxyphenoxy moiety contribute to its binding affinity and selectivity for beta-adrenergic receptors, differentiating it from other beta-blockers.

Properties

IUPAC Name

1-[cyclohexyl(methyl)amino]-3-(4-methoxyphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3.ClH/c1-18(14-6-4-3-5-7-14)12-15(19)13-21-17-10-8-16(20-2)9-11-17;/h8-11,14-15,19H,3-7,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGBXWGQOCSQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(COC1=CC=C(C=C1)OC)O)C2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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